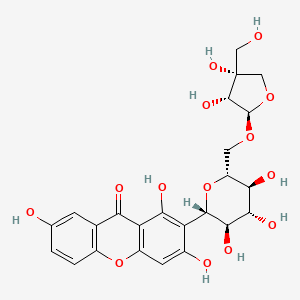
1-((1R,3s)-adamantan-1-yl)-3-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1R,3s)-adamantan-1-yl)-3-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a compound that combines adamantane and tetrahydroisoquinoline structures, potentially harnessing unique properties from each moiety. Such compounds often exhibit interesting pharmacological or material properties, drawing interest from various scientific domains.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis typically starts with the adamantan-1-amine and the tetrahydroisoquinoline derivative.
The urea linkage is formed through the reaction of an isocyanate intermediate with the amine derivative.
Reaction conditions often include a solvent such as dichloromethane, with temperatures maintained at ambient conditions to slightly elevated temperatures.
Industrial Production Methods:
Industrial production would likely employ similar synthetic routes but scaled up with optimized reaction conditions to maximize yield and purity.
High-performance liquid chromatography (HPLC) is utilized for purification, ensuring the compound meets industry standards.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically affecting the tetrahydroisoquinoline moiety.
Reduction: Reduction reactions could potentially modify the adamantane or isoquinoline parts, depending on the reagents used.
Substitution: The urea and adamantane units can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC or KMnO₄.
Reduction: Hydrogenation using Pd/C as a catalyst.
Substitution: Nucleophiles such as thiols or amines.
Major Products:
Oxidation may yield corresponding carbonyl derivatives.
Reduction often results in the fully saturated derivatives.
Substitution products vary widely depending on the substituents involved.
科学的研究の応用
Chemistry:
Used as a building block for more complex chemical syntheses.
Studied for its stability and reactivity under various conditions.
Biology:
Investigated for pharmacological effects, especially relating to neurological pathways.
Medicine:
Could serve as a lead compound for developing new therapeutic agents.
Studied for potential anti-inflammatory, antiviral, or anticancer properties.
Industry:
Possible applications in materials science due to the robustness of the adamantane structure.
Utilized in creating durable polymers or advanced composite materials.
作用機序
The compound's mechanism of action in biological systems likely involves interaction with specific molecular targets such as enzymes or receptors.
The urea group may participate in hydrogen bonding, aiding in binding to biological macromolecules.
The adamantane moiety is known for increasing membrane permeability, potentially enhancing bioavailability.
類似化合物との比較
1-adamantylurea: Lacks the tetrahydroisoquinoline moiety.
2-isobutyryltetrahydroisoquinoline: Missing the adamantane structure.
Other adamantane derivatives: Often used for their rigidity and stability.
Uniqueness:
Combining adamantane and tetrahydroisoquinoline structures results in a compound with unique properties, balancing the stability of adamantane with the potential bioactivity of tetrahydroisoquinoline.
The specific urea linkage further diversifies its reactivity and potential interactions.
特性
IUPAC Name |
1-(1-adamantyl)-3-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c1-15(2)22(28)27-6-5-19-3-4-21(10-20(19)14-27)25-23(29)26-24-11-16-7-17(12-24)9-18(8-16)13-24/h3-4,10,15-18H,5-9,11-14H2,1-2H3,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJBMIPYRPDJSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide](/img/structure/B2959133.png)
![2-(methylsulfanyl)-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide](/img/structure/B2959135.png)


![(4-chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate](/img/structure/B2959139.png)





![Tert-butyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate](/img/structure/B2959150.png)
![4-ethyl-2,3-dioxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)piperazine-1-carboxamide](/img/structure/B2959151.png)

![4-[[(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2959155.png)
